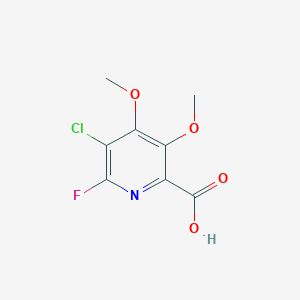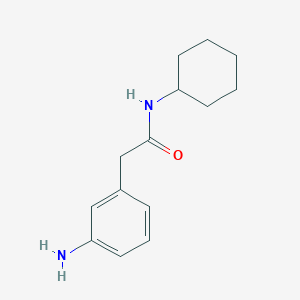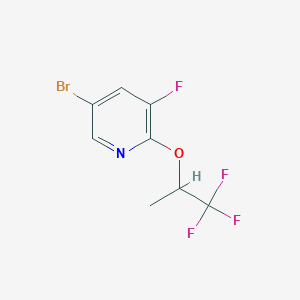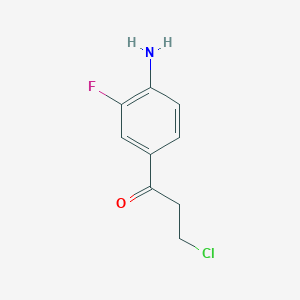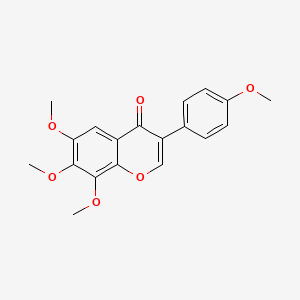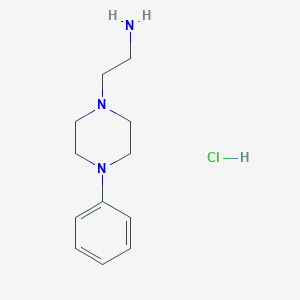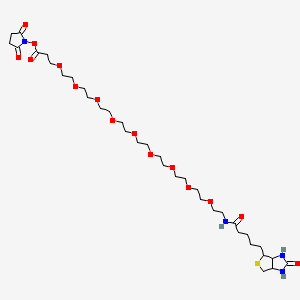
(+)-Biotin-PEG9-NHS Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Biotin-PEG9-NHS Ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer that enhances the solubility and stability of the compound. NHS ester is a reactive group that facilitates the conjugation of biotin to other molecules, such as proteins and peptides. This compound is widely used in bioconjugation and labeling applications due to its ability to form stable amide bonds with primary amines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG9-NHS Ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form an active ester intermediate.
PEGylation: The activated biotin is then reacted with PEG, which has a terminal amine group, to form a biotin-PEG conjugate.
NHS Ester Formation: The biotin-PEG conjugate is further reacted with NHS and a coupling agent, such as N,N’-disuccinimidyl carbonate (DSC), to form the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG, and NHS are reacted in controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity, stability, and reactivity.
化学反应分析
Types of Reactions
(+)-Biotin-PEG9-NHS Ester undergoes several types of chemical reactions, including:
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester group can hydrolyze to form a carboxylic acid and NHS.
Substitution Reactions: The NHS ester can be substituted by other nucleophiles, such as thiols and alcohols.
Common Reagents and Conditions
Amide Bond Formation: This reaction typically occurs in aqueous or organic solvents, such as dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.
Hydrolysis: Hydrolysis can occur under both acidic and basic conditions, but it is often carried out in neutral or slightly basic conditions to prevent degradation of the biotin and PEG components.
Substitution Reactions: These reactions are usually carried out in the presence of a nucleophile and a suitable solvent, such as DMSO or acetonitrile.
Major Products Formed
Amide Bond Formation: The major product is a biotin-PEG-protein or biotin-PEG-peptide conjugate.
Hydrolysis: The major products are biotin-PEG-carboxylic acid and NHS.
Substitution Reactions: The major products are biotin-PEG-thiol or biotin-PEG-alcohol derivatives.
科学研究应用
(+)-Biotin-PEG9-NHS Ester has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of biotinylated compounds for various analytical and preparative purposes.
Biology: It is used for labeling and detecting biomolecules, such as proteins, peptides, and nucleic acids, in various assays and imaging techniques.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools, such as biotinylated antibodies and nanoparticles.
Industry: It is used in the production of biotinylated enzymes and other biocatalysts for industrial processes.
作用机制
The mechanism of action of (+)-Biotin-PEG9-NHS Ester involves the following steps:
Conjugation: The NHS ester group reacts with primary amines on the target molecule to form a stable amide bond.
Biotin-Avidin Interaction: The biotin moiety binds with high affinity to avidin or streptavidin, which are commonly used in various detection and purification techniques.
PEGylation: The PEG moiety enhances the solubility, stability, and bioavailability of the conjugated molecule, reducing immunogenicity and increasing circulation time in vivo.
相似化合物的比较
(+)-Biotin-PEG9-NHS Ester can be compared with other similar compounds, such as:
Biotin-PEG-NHS Ester: This compound has a shorter PEG chain, which may affect its solubility and stability.
Biotin-PEG-Maleimide: This compound has a maleimide group instead of an NHS ester, which reacts with thiols instead of amines.
Biotin-PEG-Azide: This compound has an azide group, which can undergo click chemistry reactions with alkynes.
The uniqueness of this compound lies in its combination of a long PEG chain, which provides enhanced solubility and stability, and an NHS ester group, which allows for efficient conjugation with primary amines.
属性
分子式 |
C35H60N4O15S |
|---|---|
分子量 |
808.9 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C35H60N4O15S/c40-30(4-2-1-3-29-34-28(27-55-29)37-35(44)38-34)36-8-10-46-12-14-48-16-18-50-20-22-52-24-26-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-33(43)54-39-31(41)5-6-32(39)42/h28-29,34H,1-27H2,(H,36,40)(H2,37,38,44) |
InChI 键 |
MWDAUJNESYGUNK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



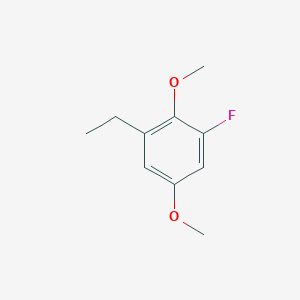
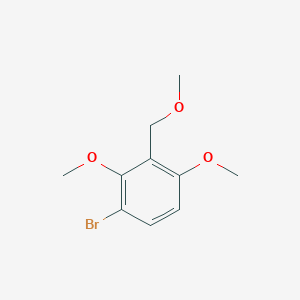
![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)

![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)

![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)
